Methyl 2-[2-(4-bromothiophen-3-yl)acetyl]oxy-3-methoxypropanoate
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Overview
Description
Methyl 2-[2-(4-bromothiophen-3-yl)acetyl]oxy-3-methoxypropanoate is an organic compound that features a brominated thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(4-bromothiophen-3-yl)acetyl]oxy-3-methoxypropanoate typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, is brominated using N-bromosuccinimide (NBS) in the absence of benzoyl peroxide to yield 4-bromothiophene.
Acetylation: The brominated thiophene undergoes acetylation to introduce the acetyl group at the 2-position.
Esterification: The acetylated product is then esterified with methoxypropanoic acid to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for bromination and acetylation, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(4-bromothiophen-3-yl)acetyl]oxy-3-methoxypropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups present.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using organoboron reagents.
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions to cleave the ester bond.
Major Products
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of oxidized thiophene derivatives.
Reduction: Formation of reduced thiophene derivatives.
Hydrolysis: Formation of 4-bromothiophene-3-carboxylic acid and methoxypropanoic acid.
Scientific Research Applications
Methyl 2-[2-(4-bromothiophen-3-yl)acetyl]oxy-3-methoxypropanoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structural features.
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(4-bromothiophen-3-yl)acetyl]oxy-3-methoxypropanoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and ester group can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene: A simpler brominated thiophene derivative.
2-Bromo-3-methylthiophene: Another brominated thiophene with a methyl group at the 3-position.
Uniqueness
Methyl 2-[2-(4-bromothiophen-3-yl)acetyl]oxy-3-methoxypropanoate is unique due to the presence of both a brominated thiophene ring and an esterified methoxypropanoic acid moiety
Properties
IUPAC Name |
methyl 2-[2-(4-bromothiophen-3-yl)acetyl]oxy-3-methoxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO5S/c1-15-4-9(11(14)16-2)17-10(13)3-7-5-18-6-8(7)12/h5-6,9H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQPXZZUCACFOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)OC)OC(=O)CC1=CSC=C1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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